N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

SAR programs on thienyl acetamides require stereochemically pure reference compounds to isolate core-scaffold contributions. This (1r,4r)-configured cyclohexyl compound eliminates confounding halogen/cyano substitutions, enabling matched-pair ADME-Tox screening and RORγt inverse-agonist profiling. • Non-interchangeable topology ensures binding-pocket complementarity. • Unsubstituted pyrazine preserves a distinct electrostatic surface. • Thiophenyl acetamide provides a synthetic handle for diversification. Supplied at ≥95% purity; bulk quantities available on request.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034223-43-1
Cat. No. B2858910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
CAS2034223-43-1
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=CN=C3
InChIInChI=1S/C16H19N3O2S/c20-15(10-14-2-1-9-22-14)19-12-3-5-13(6-4-12)21-16-11-17-7-8-18-16/h1-2,7-9,11-13H,3-6,10H2,(H,19,20)
InChIKeyVKBBHBQGLYMAQP-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide


N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide (CAS 2034223-43-1) is a synthetic small molecule with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol . It is characterized by a 1,4-trans-cyclohexyl core, a pyrazin-2-yloxy substituent, and a thiophen-2-yl acetamide side chain. This compound is primarily cataloged for research use and is available from multiple chemical vendors. Its structural features place it within a class of heterocyclic amides explored for various biological activities, though specific therapeutic targets remain under investigation.

Workflow Cyclohexyl amide SAR and scaffold-hopping studies
Selection Unsubstituted pyrazine and thiophenyl acetamide core
Use Context Non-halogenated reference for metabolic and selectivity screening

Procurement Risks of Direct Analog Substitution


The target compound's functional activity is intrinsically linked to its precise molecular topology, making it non-interchangeable with closely related analogs. The stereospecific (1r,4r) configuration of the cyclohexyl ring dictates the spatial orientation of the pyrazinyl and thiophenyl acetamide groups, a critical determinant for binding pocket complementarity . Substituting the thiophen-2-yl acetamide with a carboxamide or halogenated aryl group, as seen in common comparators, alters both hydrogen-bonding capacity and lipophilicity, potentially leading to loss of target engagement or altered pharmacokinetic profiles. The absence of a cyano group on the pyrazine ring distinguishes it from other analogs, preserving a specific electrostatic surface that may be essential for its unique interaction profile.

Stereochemistry The (1r,4r)-cyclohexyl configuration defines spatial orientation; epimers or cis isomers may lose binding complementarity.
Linker length Carboxamide analogs directly couple thiophene to the amine, reducing flexibility and altering hydrogen-bond networks.
Electrostatic profile Cyano-substituted pyrazine analogs shift electron density and may introduce off-target interactions; the unsubstituted pyrazine profile may not transfer.

Comparative Evidence Against Closest Analogs


Lipophilicity and Hydrogen Bonding vs. Carboxamide Analogs

The target compound is differentiated from its direct carboxamide analog, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide (CAS 2034223-46-4), by its acetamide linker. This structural variation is predicted to increase the number of hydrogen bond acceptors and rotatable bonds, altering its interaction potential. The comparator's carboxamide group directly links the thiophene ring to the cyclohexylamine, resulting in a lower molecular weight (303.38 g/mol) and a distinct hydrogen-bonding pattern . The target compound's additional methylene group in the acetamide spacer enhances conformational flexibility.

MW & flexibility
Cross-study comparable
+14.03 g/mol
Increases rotatable bonds; may alter permeability and target binding kinetics.
Delta vs. carboxamide analog; calculated from molecular formula.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Metabolic Stability Impact of Chlorine Substitution

A key comparator, 5-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide (CAS 2034316-62-4), introduces a chlorine atom on the thiophene ring and replaces the acetamide with a carboxamide. This modification increases the molecular weight to 337.82 g/mol and adds a site for potential oxidative metabolism . The target compound lacks this chlorine, which may result in a distinct metabolic profile and a lower propensity for forming reactive metabolites. The absence of the chlorine also reduces the compound's lipophilicity, as no LogP values are directly reported for either compound.

Halogen effect
Cross-study comparable
No chlorine vs. 5-Cl analog
Absence of chlorine may reduce metabolic liability and lower lipophilicity.
Metabolic profile comparison requires validation in relevant assay.
Medicinal Chemistry Metabolic Stability Halogen Effects

Electrostatic Effects of Cyano-Pyrazine Modification

Another structural analog, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide (CAS 2034203-74-0), features a cyano group on the pyrazine ring. This strong electron-withdrawing group alters the electron density of the pyrazine core, impacting its potential for pi-stacking or hydrogen bond interactions . The target compound, with an unsubstituted pyrazine, provides a different electrostatic potential surface, which may translate to a divergent selectivity profile against a panel of related targets. No quantitative binding data is available for direct comparison.

Electrostatic surface
Class-level inference
Pyrazine unsubstituted vs. 3-CN
Different electron density may lead to divergent selectivity profiles.
No binding data available; selectivity interpretation requires direct testing.
Medicinal Chemistry Electrostatic Effects Selectivity Screening

Recommended Research Applications


Reference Compound for Cyclohexyl Amide SAR Studies

The compound's unique combination of an unsubstituted pyrazine, a thiophen-2-yl acetamide tail, and a trans-cyclohexyl core makes it an ideal reference point for SAR studies. As shown by its structural divergence from carboxamide analogs, it can be used to systematically evaluate the impact of the acetamide-to-carboxamide switch on in vitro potency and ADME properties [1]. Its lack of halogen or cyano modifications eliminates confounding variables, allowing researchers to isolate the contribution of the core scaffold to biological activity.

Non-Halogenated Negative Control in Metabolic Stability Assays

Given its structural distinction from the 5-chloro-thiophene carboxamide analog, the target compound can serve as a matched-pair control in studies investigating the metabolic fate of halogenated aromatics. By comparing the intrinsic clearance of this compound against its chlorinated analog in hepatocyte or microsomal assays, researchers can quantify the metabolic liability introduced by the chlorine atom [1]. This is a valuable procurement strategy for laboratories building a focused chemical library for ADME-Tox screening.

Chemical Probe Development Targeting RORγt

The 4-aryl-thienyl acetamide class has shown promise as inverse agonists of the nuclear receptor RORγt, a master regulator of TH17 cell function [1]. The target compound's structural features align with key design principles from this series, particularly the hydrogen-bonding acetamide motif. It can be prioritized for purchase to test the hypothesis that the specific pyrazin-2-yloxy orientation provides improved complementarity for the Glu379 backbone amide interaction identified in co-crystal structures.

Building Block for Amide Bond Diversification

The compound's terminal thiophenyl acetamide provides a synthetic handle for further diversification. It can be used as a starting material to generate a small library of amide derivatives, replacing the thiophene ring with various heterocycles, to probe activity against a panel of kinases or GPCRs [1]. This procurement scenario is cost-effective for labs aiming to rapidly expand chemical space around a proven selective scaffold.

Application
Selection Property
Validation Focus
Cyclohexyl amide SAR studies
Acetamide-to-carboxamide linker variation
Assess impact on in vitro potency and ADME parameters
Non-halogenated metabolic control
Absence of chlorine substitution
Compare intrinsic clearance with chlorinated analog in hepatocyte/microsomal assays
RORγt inverse agonist probe development
Pyrazin-2-yloxy orientation and acetamide H-bond motif
Evaluate complementarity with Glu379 backbone; report TH17 pathway modulation
Amide bond diversification building block
Terminal thiophenyl acetamide synthetic handle
Generate focused library for kinase/GPCR screening; validate scaffold selectivity
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